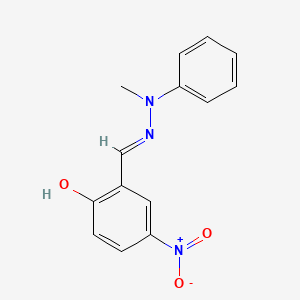
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant drug that has been linked to a number of serious adverse effects, including psychosis, seizures, and death. In
Mécanisme D'action
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect, increasing energy, alertness, and euphoria. The exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and physiological effects:
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been linked to changes in brain chemistry, including alterations in dopamine, norepinephrine, and serotonin levels. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been shown to increase heart rate, blood pressure, and body temperature in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has several advantages as a research tool, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, it also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal models. Additionally, the exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new treatments for addiction and drug abuse. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to be highly addictive, and there is a need for new treatments that can help individuals overcome addiction to stimulant drugs. Another area of interest is the development of new drugs that can target specific neurotransmitter systems in the brain, which may help to reduce the potential for abuse and toxicity associated with 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. Finally, there is a need for further research to better understand the mechanisms underlying the effects of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione on the brain and to develop new strategies for preventing and treating drug addiction.
Méthodes De Synthèse
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is synthesized from piperonal and 2-bromopropiophenone using a modified Leuckart reaction. The reaction involves the reduction of the ketone group of piperonal to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reacted with 2-bromopropiophenone in the presence of ammonium formate to form 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been studied extensively in the field of neuroscience due to its psychoactive effects. It has been used as a research tool to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been used in animal models to study the effects of drug exposure on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(22-13-5-2-6-14-22)20(25)23(19)17-9-7-16(8-10-17)21-11-3-1-4-12-21/h7-10,18H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUTYYGFORPGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)
![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)